molecular formula C11H21NO B073394 Azacyclododecan-2-one CAS No. 1202-71-7

Azacyclododecan-2-one

Cat. No. B073394
CAS RN: 1202-71-7
M. Wt: 183.29 g/mol
InChI Key: QFNNDGVVMCZKEY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azacyclododecan-2-one derivatives involves various strategies, including templated reactions and cycloaddition cascades. For instance, azacyclam complexes of nickel(II) are prepared via a template reaction, highlighting the synthetic approach to functionalized azacyclam derivatives (Abbà et al., 1994). Additionally, a redox/cycloaddition cascade on 1-alkynyl-2-nitrobenzenes demonstrates the stereoselective production of complex azacyclic compounds (Jadhav et al., 2011).

Molecular Structure Analysis

X-ray crystallography and other structural analyses have been utilized to elucidate the molecular structures of azacyclododecan-2-one and its derivatives. For example, structures of azacyclododecane hydrochloride and hydrobromide show the conformation of the 12-membered ring, providing insights into the structural aspects of these compounds (Dunitz & Weber, 1964).

Chemical Reactions and Properties

Azacyclododecan-2-one compounds participate in various chemical reactions, including coordination chemistry and redox reactions. The coordination chemistry of azamacrocyclic ligands with metals like nickel(II), copper(II), and zinc(II) demonstrates the chemical versatility and reactivity of these compounds (Turonek et al., 1995). Furthermore, the oxidation and reduction behavior of Ni(II) azacyclam complexes elucidates the electrochemical properties significant for applications such as carbon dioxide electroreduction (Abbà et al., 1994).

Physical Properties Analysis

The physical properties of azacyclododecan-2-one, including solubility and thermodynamic characteristics, are crucial for their application in industry and research. The solid–liquid equilibrium of azacyclotridecan-2-one in various solvents has been studied, providing valuable data for the purification and application of these compounds (Wu & Li, 2019).

Chemical Properties Analysis

Azacyclododecan-2-one and its derivatives exhibit a range of chemical properties, including coordination behavior with metals and catalytic activity. The synthesis and characterization of complexes with various metals highlight the chemical versatility and potential applications of these compounds in catalysis and material science (Turonek et al., 1995).

Scientific Research Applications

Structural Analysis

Azacyclododecane hydrochloride and hydrobromide have been studied for their crystal structures, providing insights into the conformation of the 12-membered ring. This research contributes to our understanding of molecular structures in chemistry (Dunitz & Weber, 1964).

Medical Research

Azacyclododecan derivatives, specifically 90Yttrium–1,4,7,10-tetra-azacyclododecane N,N′,N″,N-‴-tetraacetic acid (90Y-DOTA)–Tyr3-octreotide (TOC), have been explored for their efficacy in treating advanced medullary thyroid cancer, demonstrating the potential of these compounds in targeted cancer therapy (Iten et al., 2007).

DNA Methylation Studies

5-Azacytidine and 5-aza-2′-deoxycytidine, related to azacyclododecan-2-one, are used to understand DNA methylation mechanisms and have implications for cancer therapy, highlighting the relevance of azacyclododecan derivatives in molecular biology and oncology (Christman, 2002).

Pharmaceutical Enhancers

Compounds like 1-dodecylazacycloheptan-2-one (Azone) derived from azacyclododecan-2-one are known to enhance skin permeation of pharmaceuticals, demonstrating their potential in improving drug delivery systems (Katsu et al., 1989).

Cell Transformation Studies

5-Azacytidine, related to azacyclododecan-2-one, has been found to induce the conversion of fibroblasts to myoblasts, providing valuable insights into cellular differentiation and potential applications in regenerative medicine (Constantinides et al., 1977).

Chemical Synthesis

Synthesis of azamacrolides, such as 9-propyl-10-azacyclododecan-12-olide, is an area of interest in organic chemistry, contributing to the development of new molecules with potential applications in various fields (King et al., 1996).

Safety And Hazards

Azacyclododecan-2-one can be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . In case of contact, it is advised to wash off with soap and plenty of water .

properties

IUPAC Name

azacyclododecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c13-11-9-7-5-3-1-2-4-6-8-10-12-11/h1-10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNNDGVVMCZKEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCNC(=O)CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25747-65-3
Record name Azacyclododecan-2-one, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25747-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70501418
Record name 1-Azacyclododecan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azacyclododecan-2-one

CAS RN

1202-71-7
Record name 1-Azacyclododecan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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